molecular formula C50H44N6O6 B565341 O-Desethyl N-Trityl Candesartan Cilexetil CAS No. 1798004-41-7

O-Desethyl N-Trityl Candesartan Cilexetil

Cat. No.: B565341
CAS No.: 1798004-41-7
M. Wt: 824.938
InChI Key: QFHJTTCBOXVNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desethyl N-Trityl Candesartan Cilexetil involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

O-Desethyl N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

O-Desethyl N-Trityl Candesartan Cilexetil itself does not have a direct mechanism of action as it is an intermediate. its derivative, Candesartan Cilexetil, works by blocking the angiotensin II receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure and alleviation of heart failure symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as an intermediate in the synthesis of Candesartan Cilexetil. Its structure and reactivity are tailored to facilitate the formation of the active drug, making it a crucial component in the pharmaceutical synthesis process .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44N6O6/c1-34(61-49(59)62-40-23-12-5-13-24-40)60-47(57)43-27-16-28-44-45(43)55(48(58)51-44)33-35-29-31-36(32-30-35)41-25-14-15-26-42(41)46-52-54-56(53-46)50(37-17-6-2-7-18-37,38-19-8-3-9-20-38)39-21-10-4-11-22-39/h2-4,6-11,14-22,25-32,34,40H,5,12-13,23-24,33H2,1H3,(H,51,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJTTCBOXVNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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